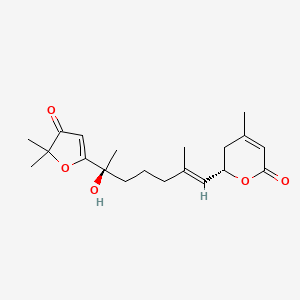
Nemoralisine C
Vue d'ensemble
Description
Nemoralisin C is a chain-like diterpenoid that can be isolated from the fruits of A. grandifolia .
Synthesis Analysis
Nemoralisin C, along with other acyclic diterpenoids named Aphanamixins A-F, were isolated from the stem bark of Aphanamixis polystachya . Their structures were established through a comprehensive analysis of NMR spectroscopic data and high-resolution mass spectrometric data .
Molecular Structure Analysis
The molecular formula of Nemoralisin C is C20H28O5 . The structure was established through a comprehensive analysis of NMR spectroscopic data and high-resolution mass spectrometric data .
Applications De Recherche Scientifique
Activité antiproliférative en recherche contre le cancer
La Nemoralisine C a été étudiée pour ses effets antiprolifératifs potentiels contre diverses lignées de cellules cancéreuses. Elle présente des cytotoxicités faibles avec des valeurs IC50 supérieures à 10 µM . Cela suggère que, bien que la this compound ne soit peut-être pas un agent anticancéreux puissant en tant que tel, elle pourrait être un composé précieux pour des modifications et des études ultérieures dans des thérapies combinées.
Mécanisme D'action
Target of Action
Nemoralisin C is a chain-like diterpenoid
Mode of Action
It’s known that Nemoralisin C shows antiproliferative activity against HepG2, AGS, MCF-7, and A-549 cancer cell lines . The exact mechanism of this interaction and the resulting changes at the molecular level are yet to be fully understood.
Biochemical Pathways
It’s known that Nemoralisin C has antiproliferative activity against certain cancer cell lines , suggesting it may influence pathways related to cell proliferation and growth
Result of Action
Nemoralisin C has been found to exhibit antiproliferative activity against HepG2, AGS, MCF-7, and A-549 cancer cell lines . This suggests that the compound may inhibit cell growth and proliferation in these cell lines.
Analyse Biochimique
Biochemical Properties
Nemoralisin C plays a significant role in biochemical reactions, particularly in its interaction with enzymes, proteins, and other biomolecules. It has been shown to exhibit antiproliferative activity against HepG2, AGS, MCF-7, and A-549 cancer cell lines . The compound interacts with various enzymes and proteins involved in cell proliferation and apoptosis, leading to the inhibition of cancer cell growth . The nature of these interactions involves binding to specific active sites on the enzymes, thereby inhibiting their activity and preventing the progression of the cell cycle .
Cellular Effects
Nemoralisin C has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . In cancer cells, Nemoralisin C induces apoptosis by activating caspases and increasing the expression of pro-apoptotic genes . Additionally, it inhibits cell proliferation by downregulating the expression of cyclins and cyclin-dependent kinases, which are essential for cell cycle progression . These effects contribute to the compound’s potential as an anticancer agent.
Molecular Mechanism
The molecular mechanism of Nemoralisin C involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . Nemoralisin C binds to the active sites of key enzymes involved in cell proliferation, such as cyclin-dependent kinases, thereby inhibiting their activity . This inhibition leads to cell cycle arrest and apoptosis in cancer cells . Additionally, Nemoralisin C modulates gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes, further promoting apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Nemoralisin C change over time. The compound exhibits stability under specific conditions, but it may degrade over extended periods . Long-term studies have shown that Nemoralisin C maintains its antiproliferative activity against cancer cells for several weeks . Its efficacy may decrease over time due to degradation and reduced bioavailability . These findings highlight the importance of optimizing storage conditions and usage protocols to maintain the compound’s effectiveness.
Dosage Effects in Animal Models
The effects of Nemoralisin C vary with different dosages in animal models. Studies have shown that low doses of Nemoralisin C exhibit significant antiproliferative activity without causing toxicity . Higher doses may lead to adverse effects, including hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage that maximizes the compound’s therapeutic effects while minimizing potential side effects . Threshold effects have been observed, where a specific dosage range is required to achieve the desired antiproliferative activity .
Metabolic Pathways
Nemoralisin C is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound is metabolized by cytochrome P450 enzymes, leading to the formation of active metabolites . These metabolites contribute to the compound’s antiproliferative activity by inhibiting key enzymes involved in cell proliferation and promoting apoptosis . Additionally, Nemoralisin C affects metabolic flux by altering the levels of specific metabolites, further influencing cellular processes .
Transport and Distribution
Nemoralisin C is transported and distributed within cells and tissues through specific transporters and binding proteins . The compound interacts with membrane transporters, facilitating its uptake into cells . Once inside the cells, Nemoralisin C binds to intracellular proteins, leading to its accumulation in specific cellular compartments . This localization is essential for the compound’s activity, as it allows Nemoralisin C to interact with its target enzymes and proteins effectively .
Subcellular Localization
The subcellular localization of Nemoralisin C plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus of cancer cells . This localization is mediated by specific targeting signals and post-translational modifications that direct Nemoralisin C to these compartments . In the cytoplasm, Nemoralisin C interacts with cytoplasmic enzymes and proteins, inhibiting their activity and promoting apoptosis . In the nucleus, the compound modulates gene expression by binding to transcription factors and influencing the transcriptional machinery .
Propriétés
IUPAC Name |
(2S)-2-[(E,6S)-6-(5,5-dimethyl-4-oxofuran-2-yl)-6-hydroxy-2-methylhept-1-enyl]-4-methyl-2,3-dihydropyran-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O5/c1-13(9-15-10-14(2)11-18(22)24-15)7-6-8-20(5,23)17-12-16(21)19(3,4)25-17/h9,11-12,15,23H,6-8,10H2,1-5H3/b13-9+/t15-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNEONHJMPXMLIV-TWSSUNLLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC(C1)C=C(C)CCCC(C)(C2=CC(=O)C(O2)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)O[C@@H](C1)/C=C(\C)/CCC[C@@](C)(C2=CC(=O)C(O2)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of discovering new acyclic diterpenoids like Aphanamixins A-F?
A: Acyclic diterpenoids are a relatively rare class of natural products. The isolation of six new members, Aphanamixins A-F, from the stem bark of Aphanamixis polystachya represents a significant finding. [] This discovery expands the chemical diversity of known acyclic diterpenoids and provides new chemical entities for further biological investigation.
Q2: What methods were used to determine the structures of Aphanamixins A-F?
A: The researchers employed a combination of spectroscopic techniques to elucidate the structures of Aphanamixins A-F. These techniques included Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). [, ] NMR data, including 1H and 13C NMR, provided crucial information about the connectivity and environments of the hydrogen and carbon atoms in the molecules. HRMS data confirmed the molecular formulas of the compounds. Furthermore, the absolute configurations of the stereocenters in Aphanamixins A-F were determined using a combination of chemical derivatization with chiral auxiliary α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) and circular dichroism (CD) spectroscopy. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



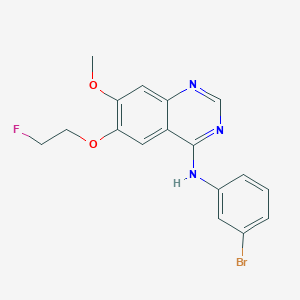
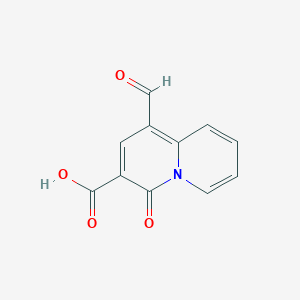

![8-Iodo-5-methyl-6-oxo-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylic acid ethyl ester](/img/structure/B1513307.png)

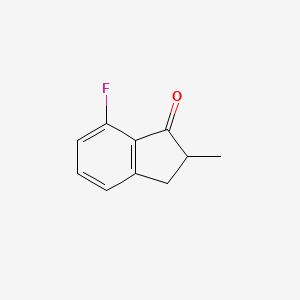
![4,6-Dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1513318.png)
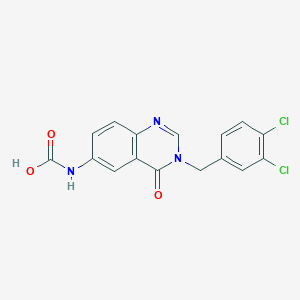
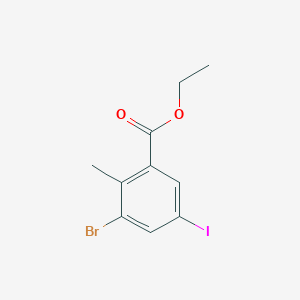
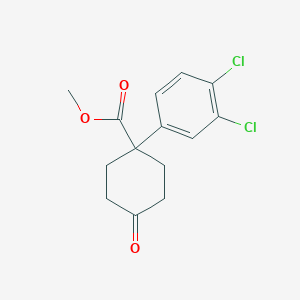

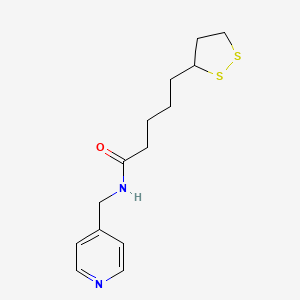
![2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride](/img/structure/B1513329.png)
![5,6-Dihydrocyclopenta[d][1,2,3]triazol-2(4H)-amine hydrobromide](/img/structure/B1513330.png)